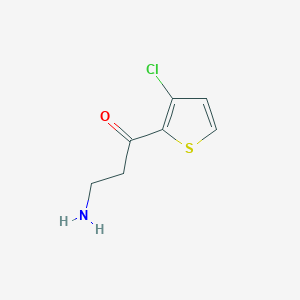

3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one

CAS No.:

Cat. No.: VC17691995

Molecular Formula: C7H8ClNOS

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClNOS |

|---|---|

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one |

| Standard InChI | InChI=1S/C7H8ClNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2 |

| Standard InChI Key | HBILSXDPDXMZKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Cl)C(=O)CCN |

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one, reflects its core structure:

-

A thiophene ring substituted with chlorine at the 3-position.

-

A propan-1-one group attached to the thiophene’s 2-position.

-

An amino group (-NH<sub>2</sub>) at the 3-position of the propanone chain.

Structural Characteristics

-

Molecular Formula: C<sub>7</sub>H<sub>8</sub>ClNOS

-

Molecular Weight: 189.66 g/mol (calculated)

-

Key Functional Groups:

-

Chlorothiophene (electron-withdrawing substituent)

-

Ketone (propan-1-one)

-

Primary amine (nucleophilic site)

-

The chlorine atom’s position on the thiophene ring influences electronic distribution, while the amino group enhances solubility and reactivity in polar solvents .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 3-amino-1-(3-chlorothiophen-2-yl)propan-1-one is documented, analogous methods for chlorothiophene ketones suggest the following pathways:

Route 1: Friedel-Crafts Acylation

-

Starting Material: 3-chlorothiophene.

-

Acylation: Reaction with β-alanine derivatives or acryloyl chloride under Friedel-Crafts conditions.

-

Amination: Introduction of the amino group via reductive amination or nucleophilic substitution .

Route 2: Multi-Step Functionalization

-

Thiophene Chlorination: Direct chlorination of thiophene at the 3-position.

-

Ketone Formation: Grignard reaction with propanone precursors.

-

Amino Group Introduction: Gabriel synthesis or Curtius rearrangement.

Key Reaction Conditions:

-

Catalysts: Polyphosphoric acid (PPA) or Lewis acids (AlCl<sub>3</sub>).

Spectroscopic Characterization

Hypothetical data based on structural analogs:

| Technique | Key Signals |

|---|---|

| FT-IR | - N-H stretch: ~3350 cm<sup>−1</sup> - C=O stretch: ~1680 cm<sup>−1</sup> |

| <sup>1</sup>H NMR | - Thiophene H: δ 7.2–7.5 ppm - CH<sub>2</sub>NH<sub>2</sub>: δ 2.8–3.1 ppm |

| <sup>13</sup>C NMR | - C=O: δ 205–210 ppm - Thiophene C-Cl: δ 125–130 ppm |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated 120–140°C (based on chloro-thiophene analogs).

-

Solubility:

-

Polar solvents (DMSO, methanol): High due to amino group.

-

Non-polar solvents (hexane): Low.

-

Electronic Properties

-

Hammett Constant (σ): Chlorine’s meta-position confers σ<sub>m</sub> ≈ 0.37, enhancing electrophilic substitution reactivity.

-

Dipole Moment: ~3.5 D (calculated via DFT for analogous structures) .

Chemical Reactivity

Nucleophilic Reactions

-

Amino Group:

-

Forms Schiff bases with aldehydes.

-

Participates in acylation (e.g., with acetyl chloride).

-

Electrophilic Reactions

-

Thiophene Ring:

-

Sulfonation at the 5-position.

-

Nitration under mixed acid conditions.

-

Redox Reactions

-

Ketone Reduction: LiAlH<sub>4</sub> reduces C=O to CH<sub>2</sub>OH.

-

Oxidation: MnO<sub>2</sub> oxidizes thiophene to sulfoxide .

Industrial and Materials Applications

Coordination Chemistry

-

Metal Complexation: Binds transition metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>) through N and S atoms.

-

Applications: Catalysts in cross-coupling reactions.

Optoelectronic Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume